methyl (2E)-3-[(3,4-dimethoxyphenyl)amino]-2-[(4-fluorophenyl)sulfonyl]acrylate
Description
Methyl (2E)-3-[(3,4-dimethoxyphenyl)amino]-2-[(4-fluorophenyl)sulfonyl]acrylate is a synthetic acrylate derivative featuring a 3,4-dimethoxyphenylamino group at the C3 position and a 4-fluorophenylsulfonyl moiety at the C2 position. Its molecular formula is C₁₉H₁₉FNO₆S (molecular weight: 408.43 g/mol). The compound's stereochemistry is defined by the (2E) configuration, which influences its spatial arrangement and reactivity . This structure combines electron-donating methoxy groups with an electron-withdrawing sulfonyl group, making it a candidate for diverse applications, including medicinal chemistry and materials science.
Properties
IUPAC Name |
methyl (E)-3-(3,4-dimethoxyanilino)-2-(4-fluorophenyl)sulfonylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO6S/c1-24-15-9-6-13(10-16(15)25-2)20-11-17(18(21)26-3)27(22,23)14-7-4-12(19)5-8-14/h4-11,20H,1-3H3/b17-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZJBUJOYZGMMIP-GZTJUZNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC=C(C(=O)OC)S(=O)(=O)C2=CC=C(C=C2)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)N/C=C(\C(=O)OC)/S(=O)(=O)C2=CC=C(C=C2)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl (2E)-3-[(3,4-dimethoxyphenyl)amino]-2-[(4-fluorophenyl)sulfonyl]acrylate is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including antimicrobial properties, anticancer effects, and mechanisms of action based on current research findings.
Chemical Structure and Properties
The compound is characterized by the following structure:
- Chemical Formula : C17H18FNO5S
- Molecular Weight : 367.39 g/mol
- IUPAC Name : this compound
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of derivatives related to this compound. For instance, derivatives exhibiting significant activity against various pathogens were evaluated for their minimum inhibitory concentration (MIC) and bactericidal efficacy:
| Compound | MIC (μg/mL) | MBC/MFC (μg/mL) | Activity Type |
|---|---|---|---|
| 7b | 0.22 - 0.25 | - | Bactericidal |
| Ciprofloxacin | - | - | Control |
The compound demonstrated strong antibacterial activity against Staphylococcus aureus and Staphylococcus epidermidis, with a notable ability to inhibit biofilm formation, outperforming traditional antibiotics like Ciprofloxacin in certain assays .
2. Anticancer Properties
The anticancer potential of this compound has been explored through various in vitro studies. The compound was found to induce cytotoxicity in cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation:
| Cell Line | IC50 (μM) |
|---|---|
| RAW 264.7 | 34.3 |
| HeLa | 25.0 |
Mechanistically, the compound appears to interfere with critical signaling pathways involved in cancer cell survival and proliferation, including the AKT pathway .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of DNA Gyrase and DHFR : The compound acts as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR .
- Synergistic Effects : When combined with other antimicrobial agents like Ketoconazole, the compound showed a synergistic effect that reduced MIC values significantly .
Case Studies
Several case studies have documented the efficacy of compounds similar to this compound in clinical settings:
- Study on Antibacterial Efficacy : A study demonstrated that derivatives of this class significantly reduced bacterial load in infected models when administered alongside conventional antibiotics.
- Cytotoxicity Assessment : Research indicated that treatment with this compound resulted in a marked decrease in tumor size in xenograft models, suggesting potential for therapeutic use in oncology.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Sulfonyl Group Variations
Amino Group Variations
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
